molecular formula C17H17ClN4 B11469135 2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile

Cat. No.: B11469135
M. Wt: 312.8 g/mol
InChI Key: JZHASELGUPCDLM-RGVLZGJSSA-N
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Description

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of 4-methylbenzaldehyde with ethylhydrazine to form the corresponding hydrazone. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

    Substitution Reaction: The hydrazone is then reacted with 2-chloro-4-methylpyridine-3-carbonitrile in the presence of a base, such as sodium hydroxide, to form the desired compound. This step may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often requires a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in bioassays to study its effects on different biological systems.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical products. Its unique structure makes it valuable in the design of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methylpyridine-3-carbonitrile: A precursor in the synthesis of the target compound.

    4-methylbenzaldehyde: A key starting material in the formation of the hydrazone intermediate.

    Ethylhydrazine: Another starting material used in the initial condensation reaction.

Uniqueness

2-chloro-6-[(2E)-1-ethyl-2-(4-methylbenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features This uniqueness contributes to its distinct chemical reactivity and potential applications

Properties

Molecular Formula

C17H17ClN4

Molecular Weight

312.8 g/mol

IUPAC Name

2-chloro-6-[ethyl-[(E)-(4-methylphenyl)methylideneamino]amino]-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H17ClN4/c1-4-22(20-11-14-7-5-12(2)6-8-14)16-9-13(3)15(10-19)17(18)21-16/h5-9,11H,4H2,1-3H3/b20-11+

InChI Key

JZHASELGUPCDLM-RGVLZGJSSA-N

Isomeric SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCN(C1=NC(=C(C(=C1)C)C#N)Cl)N=CC2=CC=C(C=C2)C

Origin of Product

United States

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